N-(13-THIAZOL-2-YL)-3-({2-[(13-THIAZOL-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
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Overview
Description
3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] typically involves the reaction of thiazole derivatives with appropriate sulfanediyl and propanamide precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
3,3’-sulfanediylbis[N-(1,3-thiazol-2-yl)propanamide] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual thiazole rings and sulfanediyl linkage make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H14N4O2S3 |
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Molecular Weight |
342.5g/mol |
IUPAC Name |
3-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H14N4O2S3/c17-9(15-11-13-3-7-20-11)1-5-19-6-2-10(18)16-12-14-4-8-21-12/h3-4,7-8H,1-2,5-6H2,(H,13,15,17)(H,14,16,18) |
InChI Key |
UPZNJPSIKGETQP-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)CCSCCC(=O)NC2=NC=CS2 |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCSCCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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